

Physicochemical Properties of Bilastine: An Indepth Technical Guide

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Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Bilastine, a second-generation antihistamine. Marketed under various trade names, including **Dilan**, Bilastine is a potent and selective histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further research and development.

Core Physicochemical Data

The fundamental physicochemical properties of Bilastine are summarized in the tables below. These parameters are critical for understanding the drug's behavior in biological systems and for the formulation of effective dosage forms.

Table 1: General and Physical Properties of Bilastine



Property	Value	Source(s)
Chemical Name	2-[4-(2-{4-[1-(2- Ethoxyethyl)-1H-benzimidazol- 2-yl]-1- piperidinyl}ethyl)phenyl]-2- methylpropanoic acid	[3]
Molecular Formula	C28H37N3O3	[3][4][5]
Molecular Weight	463.62 g/mol	[3][4][5]
CAS Number	202189-78-4	[4]
Appearance	White to off-white crystalline powder	[5][6]
Melting Point	190-202 °C	[4][5][7][8]
Boiling Point	639.1±55.0 °C (Predicted)	[4][8]
Density	1.16±0.1 g/cm³ (Predicted)	[4][8]

Table 2: Solubility and Partitioning Properties of Bilastine



Property	Value/Description	Source(s)
Water Solubility	Insoluble / Slightly soluble	[4][5][7]
Solubility in other solvents	Slightly soluble in ethanol; Soluble in methanol	[5]
pKa (Strongest Acidic)	4.06 - 4.4	[6][9][10]
pKa (Strongest Basic)	9.43	[10]
LogP (Predicted)	2.41 - 5.02	[11]
Hygroscopicity	Not hygroscopic under ambient conditions; other reports suggest it is hygroscopic	[6][9]
Polar Surface Area	67.59 Ų	[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections outline protocols for key experimental procedures related to Bilastine.

Determination of Melting Point (Capillary Method)

A common and straightforward method for determining the melting point of a crystalline solid like Bilastine.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small amount of the dry Bilastine powder is introduced into a thin-walled capillary tube,
 which is then sealed at one end.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a constant rate.



 The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[10][12]

Solubility Determination

The solubility of Bilastine can be determined in various solvents and buffer systems, which is crucial for formulation development and understanding its behavior in the gastrointestinal tract.

- Apparatus: Analytical balance, volumetric flasks, UV-Vis spectrophotometer or HPLC system, pH meter, shaker/incubator.
- Procedure:
 - An excess amount of Bilastine is added to a known volume of the solvent (e.g., water, phosphate buffer at pH 1.2, 4.5, 6.8, 7.4).
 - The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).
 - The suspension is filtered to remove undissolved solid.
 - The concentration of dissolved Bilastine in the filtrate is quantified using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (around 280 nm in phosphate buffer) or High-Performance Liquid Chromatography (HPLC).[10][13]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used method for the quantification of Bilastine in various matrices, including for solubility and purity assessment.

- Instrumentation: HPLC system with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[9][14]
- Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or acetate buffer, with pH adjusted) is typical. A common ratio is a 60:40 or 70:30 (v/v) mixture of methanol and buffer.[9][14][15]



- Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally applied.[5][14]
- Detection: UV detection at a wavelength of approximately 275-282 nm.[5][9]
- Procedure:
 - Standard solutions of Bilastine of known concentrations are prepared to create a calibration curve.
 - The sample solution (e.g., filtrate from a solubility experiment) is injected into the HPLC system.
 - The peak area of Bilastine is measured and compared to the calibration curve to determine its concentration.[14]

The workflow for a typical HPLC analysis is depicted below.



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Figure 1: General workflow for the quantification of Bilastine using HPLC.

Mechanism of Action and Signaling Pathway

Bilastine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor. When an allergen is encountered, mast cells and basophils release histamine, which then binds to and activates H1 receptors. This activation initiates a signaling cascade that leads to the classic symptoms of an allergic reaction.[3]

The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq alpha subunit.[4] Bilastine binds to the H1 receptor, stabilizing it in an inactive conformation and thus blocking



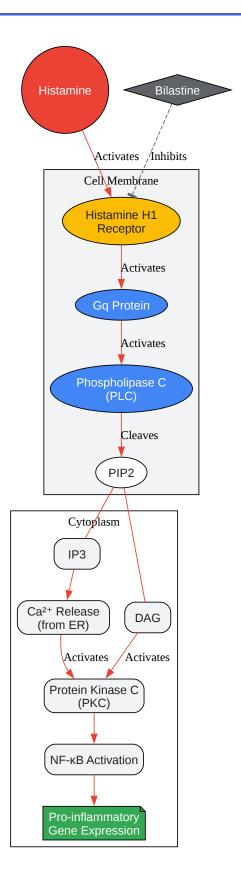




the downstream signaling pathway initiated by histamine. This prevents the release of proinflammatory cytokines and mediators, thereby alleviating allergic symptoms.[3]

The signaling pathway initiated by histamine binding to the H1 receptor is illustrated below.





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Figure 2: Histamine H1 receptor signaling pathway and the inhibitory action of Bilastine.



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